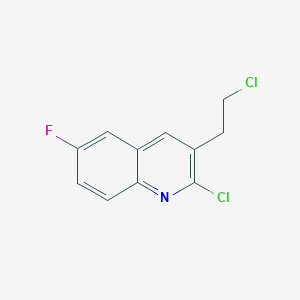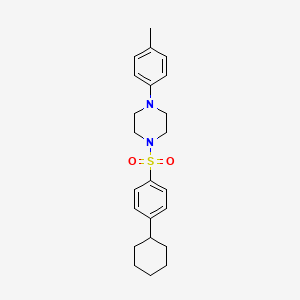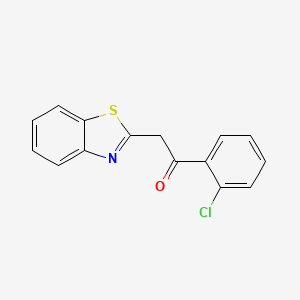![molecular formula C13H17NO4 B12120124 4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
4-[2-(4-Methylphenoxy)acetamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(P-tolyloxy)acetamido)butanoic acid is an organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a p-tolyloxy group attached to an acetamido group, which is further connected to a butanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(P-tolyloxy)acetamido)butanoic acid typically involves the reaction of p-tolyl acetate with butanoic acid derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by the addition of acetamido groups through amidation reactions.
Industrial Production Methods
In industrial settings, the production of 4-(2-(P-tolyloxy)acetamido)butanoic acid often involves large-scale batch reactions. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(P-tolyloxy)acetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-(P-tolyloxy)acetamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(P-tolyloxy)acetamido)butanoic acid involves its interaction with specific molecular targets. The p-tolyloxy group can interact with hydrophobic regions of proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(P-methoxyphenoxy)acetamido)butanoic acid
- 4-(2-(P-chlorophenoxy)acetamido)butanoic acid
- 4-(2-(P-bromophenoxy)acetamido)butanoic acid
Uniqueness
4-(2-(P-tolyloxy)acetamido)butanoic acid is unique due to the presence of the p-tolyloxy group, which imparts specific hydrophobic and electronic properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10-4-6-11(7-5-10)18-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
NNJDYQFKEGOEBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)

![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)




![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)



![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
